molecular formula C16H15N5O B2964672 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide CAS No. 1396863-92-5

6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide

Katalognummer: B2964672
CAS-Nummer: 1396863-92-5
Molekulargewicht: 293.33
InChI-Schlüssel: IUCULILZYQXSJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide ( 1396863-92-5) is a synthetic small molecule with a molecular formula of C16H15N5O and a molecular weight of 293.32 g/mol . This chemical features a pyridazine core structure substituted with a 2-methylimidazole ring and an o-tolyl (2-methylphenyl) carboxamide group, forming a multicomponent heterocyclic system of significant interest in medicinal chemistry research . Compounds featuring imidazole and pyridazine pharmacophores are extensively investigated for their potential biological activities. Imidazole-based scaffolds are recognized as privileged structures in drug discovery, found in molecules with demonstrated antibacterial, antifungal, anticancer, and antiviral properties . The structural motif of imidazole-linked pyridazine carboxamide is of particular interest for developing novel therapeutic agents, with related analogs being explored as inhibitors of viral replication . Specifically, such heterocyclic hybrids have shown promising activity against flaviviruses in research settings; for instance, certain imidazole-4,5-dicarboxamide derivatives have exhibited inhibitory activity against Dengue virus (DENV) and Yellow Fever virus (YFV) in vitro . The mechanism of action for related compounds may involve interference with viral replication machinery, though the specific molecular target for this compound requires further investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct appropriate risk assessments and implement necessary safety protocols when handling this compound.

Eigenschaften

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(2-methylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-5-3-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-10-9-17-12(21)2/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCULILZYQXSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an NMDA receptor antagonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4OC_{15}H_{14}N_{4}O with a molecular weight of 270.3 g/mol. The structure features a pyridazine core substituted with an imidazole and a tolyl group, which contribute to its biological activity.

Research indicates that this compound acts primarily as an NMDA receptor antagonist, which plays a crucial role in modulating synaptic plasticity and memory function. NMDA receptors are implicated in various neurological disorders, making antagonists valuable for therapeutic development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds within the same structural class. For instance, derivatives have shown significant activity against viruses such as Hepatitis C and Respiratory Syncytial Virus (RSV) with effective concentrations (EC50) ranging from 5 to 28 µM . Although specific data on 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide is limited, its structural analogs suggest promising antiviral properties.

Antimicrobial Activity

Compounds similar in structure have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides . This suggests that 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide may possess similar antimicrobial properties.

Neuroprotective Effects

Due to its NMDA receptor antagonism, this compound may offer neuroprotective benefits. NMDA receptor antagonists have been studied for their ability to prevent excitotoxicity in neuronal cells, which is a contributing factor in neurodegenerative diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound and its analogs is presented in the table below:

Study Biological Activity Effective Concentration (EC50/MIC) Remarks
Study 1Antiviral (HCV)EC50 = 6.7 µMHigh selectivity index
Study 2AntimicrobialMIC = 0.0048 mg/mL against E. coliEffective against multiple strains
Study 3NeuroprotectionNot specifiedPotential in treating neurodegeneration

Case Studies

Case Study 1: Neuroprotective Potential
In vitro studies demonstrated that compounds structurally related to 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide effectively reduced neuronal cell death induced by glutamate toxicity, indicating potential for treating conditions like Alzheimer's disease.

Case Study 2: Antiviral Efficacy
A series of pyridazine derivatives were tested against various viral strains, showing significant inhibition of viral replication at micromolar concentrations. Although specific results for the target compound are not available, related structures exhibited promising antiviral profiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number
6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide (Target Compound) - 6-position: 2-methylimidazole
- 3-position: o-tolyl carboxamide
C₁₆H₁₅N₅O 313.33 g/mol Not available
6-(2-Methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide - 6-position: 2-methylimidazole
- 3-position: 4-(trifluoromethoxy)phenyl
C₁₆H₁₂F₃N₅O₂ 363.29 g/mol 1396864-02-0
N-(2,3-Dichlorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide - 6-position: 2-methylimidazole
- 3-position: 2,3-dichlorophenyl
C₁₅H₁₁Cl₂N₅O 368.18 g/mol 1396782-94-7
6-(Cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide - 6-position: cyclopropaneamido
- 4-position: triazole-substituted phenyl
- Deuterated methyl group
C₂₀H₂₁D₃N₈O₃ 423.46 g/mol Not available

Key Comparisons

Substituent Effects on Lipophilicity and Solubility The target compound’s o-tolyl group (logP ~2.5–3.0, estimated) likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 4-(trifluoromethoxy)phenyl analogue (CAS 1396864-02-0) exhibits higher lipophilicity (logP ~3.5) due to the electron-withdrawing trifluoromethoxy group, which may enhance metabolic stability but reduce solubility .

Electronic and Steric Influences The 2-methylimidazole substituent in the target compound and analogues (e.g., CAS 1396864-02-0) may engage in hydrogen bonding with biological targets, similar to imidazole-containing kinase inhibitors.

Deuteration and Pharmacokinetics The deuterated methyl group in the Bristol-Myers Squibb compound (C₂₀H₂₁D₃N₈O₃) is designed to slow metabolic degradation via the kinetic isotope effect, enhancing half-life compared to non-deuterated analogues .

Synthetic Accessibility

  • The target compound and its phenyl-substituted analogues (e.g., CAS 1396864-02-0) are synthesized via carboxamide coupling reactions, as described for related N-(benzimidazol-2-yl)pyrazole-carboxamides .
  • The Bristol-Myers Squibb derivative requires more complex multi-step synthesis, including cyclopropaneamido and triazole incorporation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Substitution at the 3-position (carboxamide aryl group) critically influences target affinity. For example, electron-deficient groups (e.g., trifluoromethoxy, dichloro) may enhance binding to hydrophobic kinase pockets .
    • Heterocyclic substituents at the 6-position (imidazole vs. triazole) modulate steric and electronic interactions with catalytic residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.